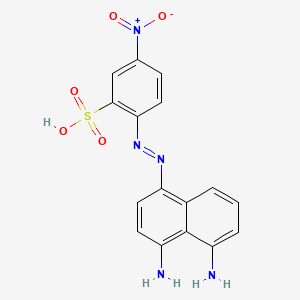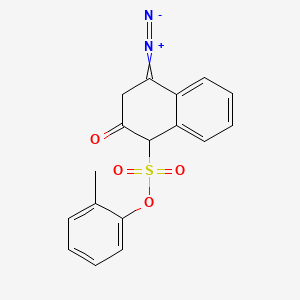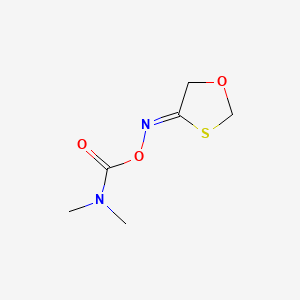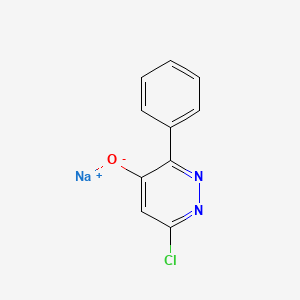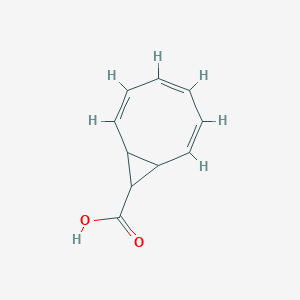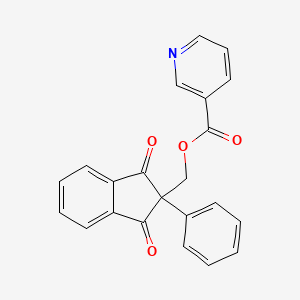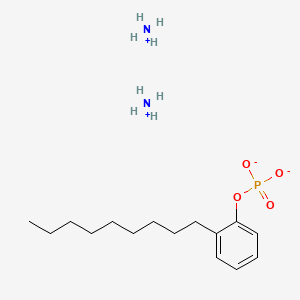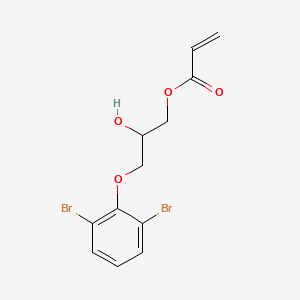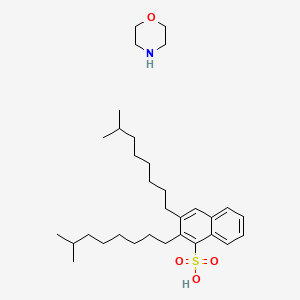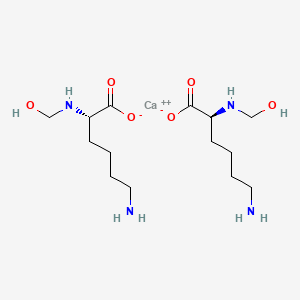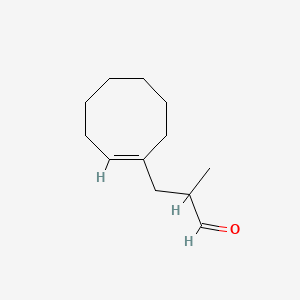
alpha-Methylcyclooct-1-ene-1-propionaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methylcyclooct-1-ene-1-propionaldehyde: is an organic compound with the molecular formula C12H20O . It is a member of the aldehyde family, characterized by the presence of a formyl group attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclooctene ring with a methyl group and a propionaldehyde side chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylcyclooct-1-ene-1-propionaldehyde typically involves the following steps:
Cyclooctene Formation: The initial step involves the formation of cyclooctene through the cyclization of octadiene.
Methylation: The cyclooctene is then methylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Formylation: The final step involves the formylation of the methylcyclooctene using a formylating agent such as formic acid or formaldehyde under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the cyclization, methylation, and formylation reactions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions:
Oxidation: Alpha-Methylcyclooct-1-ene-1-propionaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products:
Oxidation: Alpha-Methylcyclooct-1-ene-1-carboxylic acid.
Reduction: Alpha-Methylcyclooct-1-ene-1-propanol.
Substitution: Various substituted cyclooctene derivatives.
科学的研究の応用
Chemistry: Alpha-Methylcyclooct-1-ene-1-propionaldehyde is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of alpha-Methylcyclooct-1-ene-1-propionaldehyde involves its interaction with specific molecular targets. The formyl group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
類似化合物との比較
Cyclooctanone: A ketone with a similar cyclooctane ring structure.
Cyclooctanol: An alcohol derived from cyclooctane.
Cyclooctene: The parent hydrocarbon of alpha-Methylcyclooct-1-ene-1-propionaldehyde.
Uniqueness: this compound is unique due to the presence of both a cyclooctene ring and a formyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
94201-11-3 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
3-[(1E)-cycloocten-1-yl]-2-methylpropanal |
InChI |
InChI=1S/C12H20O/c1-11(10-13)9-12-7-5-3-2-4-6-8-12/h7,10-11H,2-6,8-9H2,1H3/b12-7+ |
InChIキー |
KEEMHCSHXIQTKW-KPKJPENVSA-N |
異性体SMILES |
CC(C/C/1=C/CCCCCC1)C=O |
正規SMILES |
CC(CC1=CCCCCCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


